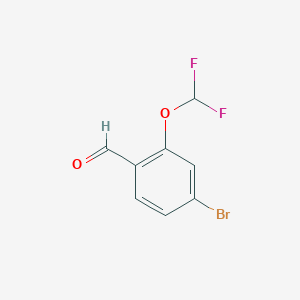

4-Bromo-2-(difluoromethoxy)benzaldehyde

Description

The exact mass of the compound 4-Bromo-2-(difluoromethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-(difluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(difluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNGBCQWYZWDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848208-18-3 | |

| Record name | 4-bromo-2-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Electronic Modulation of Benzaldehyde Reactivity via the Difluoromethoxy Motif

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of aromatic aldehydes for drug discovery and materials science, the difluoromethoxy group (

Unlike

Part 1: Physicochemical Profile & Electronic Effects[1][2]

The reactivity of benzaldehydes is governed by the electron density at the carbonyl carbon. The

Comparative Electronic Landscape

The fluorine atoms in

Table 1: Substituent Parameters on the Benzene Ring

| Parameter | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Hammett | |||

| Hammett | |||

| Hansch | |||

| H-Bond Acidity ( | |||

| Conformation ( |

Data aggregated from Hansch et al. and recent fluorination literature.

Vector Analysis of Reactivity

The near-zero

Figure 1: Vector analysis showing the cancellation of strong inductive withdrawal by moderate resonance donation in the para-position.

Part 2: Conformational Dynamics (The Roto-Electronic Effect)

A critical, often overlooked feature of the

-

The Anomeric Effect: In

, the -

The Adaptable

: With only two fluorines, the steric and hyperconjugative penalties are lower. The group can rotate between planar (conjugated) and non-planar conformations with a low energy barrier (

Implication for Drug Design: This "dynamic lipophilicity" allows the

Part 3: Synthetic Protocol & Methodology

Direct difluoromethylation of hydroxybenzaldehydes is the preferred route. Historic methods using chlorodifluoromethane (Freon-22) gas are obsolete due to environmental regulations. The modern standard utilizes Sodium Chlorodifluoroacetate as a solid difluorocarbene source.

Reaction Mechanism: Carbene Insertion

The reaction proceeds via the in situ generation of difluorocarbene (

Figure 2: Mechanistic pathway for the difluoromethylation of phenols using solid reagents.

Validated Experimental Protocol

Objective: Synthesis of 4-(difluoromethoxy)benzaldehyde from 4-hydroxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Sodium chlorodifluoroacetate (2.0 - 2.5 eq)

-

Potassium carbonate (

) (2.0 eq) or Cesium carbonate ( -

Solvent: DMF (Dimethylformamide) and Water (9:1 ratio)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzaldehyde (10 mmol) in DMF (20 mL).

-

Deprotonation: Add

(20 mmol). Stir at room temperature for 15 minutes to ensure formation of the phenoxide. Note: The solution will turn yellow/orange. -

Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol).

-

Carbene Generation: Heat the mixture to 100°C .

-

Critical Control Point: Do not exceed 120°C to prevent rapid decomposition of the carbene before insertion. The presence of water (10% v/v) aids in the solubility of the salt and controls the rate of decarboxylation.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar (

) than the starting phenol ( -

Workup:

-

Cool to room temperature.

-

Pour into ice-water (100 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Part 4: Medicinal Chemistry Applications[3][4][5]

Lipophilic Hydrogen Bond Donor

The

-

Bioisosterism: It serves as a lipophilic bioisostere for hydroxyl (

) or thiol (

Metabolic Stability

The

-

Mechanism: The C-F bonds strengthen the adjacent C-H bond, making hydrogen atom abstraction (HAT) difficult.

-

Result: Extended half-life (

) compared to methoxy analogs.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Li, Y., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 1138-1183. Link

-

BenchChem Technical Support. (2025). Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Protocol. Link

Sources

Methodological & Application

Application Notes: Leveraging 4-Bromo-2-(difluoromethoxy)benzaldehyde in Drug Discovery

Introduction: A Building Block of Strategic Value

The rational design of therapeutic agents increasingly relies on the strategic incorporation of fluorine-containing motifs to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest for its unique ability to modulate lipophilicity, enhance metabolic stability, and introduce valuable hydrogen-bonding interactions.[2][3] This guide details the utility of 4-Bromo-2-(difluoromethoxy)benzaldehyde , a trifunctional building block that offers medicinal chemists a powerful scaffold for generating diverse molecular libraries. Its three key features—a reactive aldehyde, a versatile aryl bromide, and the strategically placed difluoromethoxy group—provide orthogonal chemical handles for complex molecule synthesis.

Part 1: The Scientific Rationale - Why Choose the Difluoromethoxy Motif?

The difluoromethoxy group is more than a simple fluorinated substituent; it is a carefully chosen bioisostere that confers multiple advantages to a parent molecule. Its properties are often a nuanced intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, affording a greater degree of control in property modulation.[2]

1.1. Metabolic Stability: A primary driver for incorporating the -OCF₂H group is to block common sites of metabolism.[1] The strong carbon-fluorine bonds are highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[2] This makes it an excellent replacement for metabolically labile groups, such as a methoxy group, which are prone to O-demethylation, thereby potentially extending a drug's plasma half-life and improving bioavailability.[1][2]

1.2. A Unique Bioisostere: The -OCF₂H group can serve as a bioisosteric replacement for several key functional groups:

-

Hydroxyl (-OH) and Thiol (-SH) Groups: The acidic proton on the difluoromethyl carbon allows it to act as a hydrogen bond donor, mimicking the interactions of hydroxyl or thiol groups while offering superior metabolic stability.[3][4]

-

Methoxy (-OCH₃) Group: While blocking O-demethylation, it also introduces a hydrogen bond donor capability not present in the original methoxy group.[2]

1.3. Modulating Physicochemical Properties: The electronic nature of the fluorine atoms influences lipophilicity (logP) and the acidity of nearby functional groups (pKa).[2] The -OCF₂H group generally increases lipophilicity compared to a methoxy group, which can enhance membrane permeability.[1] However, this effect is highly context-dependent and can be influenced by other substituents on the aromatic ring.[4][5]

| Property Comparison of Key Functional Groups | |||

| Substituent | Hansch Hydrophobicity (π) | Key Feature | Metabolic Fate |

| Methoxy (-OCH₃) | -0.02 | Hydrogen Bond Acceptor | Prone to O-demethylation |

| Difluoromethoxy (-OCF₂H) | +0.63 | Hydrogen Bond Donor/Acceptor | Resistant to Oxidation |

| Trifluoromethoxy (-OCF₃) | +1.04 | Strongly Lipophilic | Highly Stable |

| Hydroxyl (-OH) | -0.67 | Hydrogen Bond Donor/Acceptor | Prone to Glucuronidation |

Data synthesized from available literature to illustrate comparative trends.[1][2][6]

Part 2: Synthetic Utility and Core Protocols

The true power of 4-Bromo-2-(difluoromethoxy)benzaldehyde lies in its dual reactivity. The aldehyde and the aryl bromide can be addressed sequentially or in a single pot, providing flexibility in synthetic design.

Transformations via the Aldehyde Handle

The aldehyde group is a versatile precursor for introducing amine functionalities, a cornerstone of many pharmaceutical scaffolds.

This one-pot reaction is one of the most efficient methods for forming C-N bonds. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[7][8]

Principle: The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine), which is subsequently reduced by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Detailed Protocol:

-

Setup: To a round-bottom flask, add 4-Bromo-2-(difluoromethoxy)benzaldehyde (1.0 equiv).

-

Solvent: Dissolve the aldehyde in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.1 M concentration).

-

Amine Addition: Add the desired primary or secondary amine (1.1 equiv).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by TLC or LC-MS.[7]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, such as NaBH₄ (1.5 equiv), portion-wise to control gas evolution.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until completion.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Causality Note: The choice of reducing agent is critical. STAB is often preferred for acid-sensitive substrates as it is less basic and more selective for imines over aldehydes. NaBH₄ is a cost-effective and powerful alternative when substrate sensitivity is not a concern.[9]

Core Elaboration via the Aryl Bromide Handle

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of nitrogen-based nucleophiles.[10]

This reaction is a robust method for forming C-C bonds between the aryl bromide and a boronic acid or ester partner.[11]

Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid derivative and subsequent reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.[11]

Detailed Protocol:

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-2-(difluoromethoxy)benzaldehyde (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst System: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%) can be used.

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio).[12]

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography.

Causality Note: The choice of ligand is crucial for an efficient Suzuki coupling. Bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps, leading to higher yields, especially with less reactive aryl bromides.[11][13]

This reaction enables the formation of C-N bonds between the aryl bromide and a wide range of amine nucleophiles.[14][15]

Principle: Similar to the Suzuki coupling, a palladium catalyst facilitates the coupling, in this case between the aryl halide and an amine in the presence of a strong, non-nucleophilic base.[16]

Detailed Protocol:

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv).[17]

-

Reagents: Add 4-Bromo-2-(difluoromethoxy)benzaldehyde (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Solvent: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

-

Workup: Cool the reaction, filter through a pad of Celite to remove palladium residues, and rinse with an organic solvent.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Note: The base plays a critical role. It deprotonates the amine, forming the active nucleophile, and facilitates the displacement of the halide from the palladium center. Sterically hindered bases like NaOtBu are often required to avoid competitive side reactions.[15][16]

Part 3: Strategic Workflow and Visualization

The dual functionality of the building block requires careful strategic planning. The choice of which handle to react first depends on the stability of the functional groups to the subsequent reaction conditions.

Synthetic Strategy Decision Workflow

Caption: A decision workflow for prioritizing reactions using the bifunctional building block.

Illustrative Synthetic Pathway: A Kinase Inhibitor Scaffold

This hypothetical pathway demonstrates the sequential application of the described protocols to build a common pharmacophore.

Caption: Example synthesis of a kinase inhibitor-like scaffold.

Conclusion

4-Bromo-2-(difluoromethoxy)benzaldehyde is a high-value building block for modern drug discovery. The strategic placement of the difluoromethoxy group provides inherent advantages in metabolic stability and target interaction, while the orthogonal reactivity of the aldehyde and aryl bromide handles offers synthetic chemists remarkable flexibility. The protocols and strategic workflows outlined in this guide provide a robust framework for researchers to confidently incorporate this versatile scaffold into their discovery programs, accelerating the development of next-generation therapeutics.

References

- BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.

- BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- Creative Proteomics. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Karad, S. N., & Karale, B. K. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online.

- Gavit, D. T., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.

- ResearchGate. (n.d.). Reductive aminations of benzaldehyde.

- Chemistry LibreTexts. (2023).

- Anderson, K. W., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.

- Zafrani, Y. (2024).

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.

- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

- Wikipedia. (n.d.). 4-Bromobenzaldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.rug.nl [research.rug.nl]

- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(difluoromethoxy)benzaldehyde

Introduction: Strategic C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The transformation's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh reaction conditions and exhibit limited substrate scope.[1]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging substrate, 4-Bromo-2-(difluoromethoxy)benzaldehyde. This molecule is of particular interest in drug discovery due to the presence of the difluoromethoxy group, a bioisostere of the methoxy group with altered electronic and lipophilic properties, and a reactive aldehyde handle for further synthetic transformations. The presence of both the aldehyde and the moderately electron-withdrawing difluoromethoxy group necessitates careful optimization of the reaction conditions to achieve high yields and minimize side reactions. This guide will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a robust protocol for researchers in organic synthesis and drug development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[1] The choice of ligand is crucial in promoting the desired reductive elimination pathway.

Experimental Design and Rationale

The successful amination of 4-Bromo-2-(difluoromethoxy)benzaldehyde hinges on the careful selection of the reaction components to ensure compatibility with the sensitive aldehyde functionality and the electronically modified aryl bromide.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination. For electron-deficient and sterically hindered aryl halides, bulky and electron-rich biarylphosphine ligands have demonstrated superior performance.

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species. Other common precursors include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Ligand: For substrates bearing potentially reactive functional groups, ligands that promote rapid catalytic turnover and suppress side reactions are essential.

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This ligand is an excellent choice for reactions with substrates containing sensitive functional groups due to its wide bite angle, which promotes the desired reductive elimination. Its use in conjunction with milder bases has been shown to be effective for a broad range of aryl halides.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): These are highly active, sterically hindered biarylphosphine ligands that are particularly effective for challenging couplings, including those with electron-poor aryl halides and primary amines.[2]

-

Base Selection: Preserving the Aldehyde

The presence of the aldehyde group in the substrate makes the choice of base paramount. Strong bases like sodium tert-butoxide (NaOtBu) can promote undesired side reactions such as aldol condensation or Cannizzaro reactions. Therefore, milder inorganic bases are preferred.

-

Cesium Carbonate (Cs₂CO₃): This is an excellent choice for reactions involving base-sensitive functional groups.[4] It is sufficiently basic to effect the deprotonation of the coordinated amine without promoting unwanted side reactions with the aldehyde.

-

Potassium Phosphate (K₃PO₄): Another suitable mild base that offers good functional group tolerance.

Solvent Selection: Influencing Reactivity and Solubility

The choice of solvent can significantly impact the reaction rate and yield. Anhydrous, non-protic solvents are typically used.

-

Toluene or 1,4-Dioxane: These are the most common solvents for Buchwald-Hartwig aminations. They offer good solubility for the reactants and catalysts and are compatible with the typical reaction temperatures. Toluene is often preferred for aryl bromides.[5]

Detailed Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 4-Bromo-2-(difluoromethoxy)benzaldehyde with a representative secondary amine (morpholine) and a primary amine (aniline).

Protocol 1: Amination with a Secondary Amine (Morpholine)

This protocol is optimized for the coupling of 4-Bromo-2-(difluoromethoxy)benzaldehyde with morpholine, a common secondary amine.

Materials:

-

4-Bromo-2-(difluoromethoxy)benzaldehyde

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-(difluoromethoxy)benzaldehyde (1.0 eq.), cesium carbonate (1.5 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Through the septum, add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe, followed by the addition of morpholine (1.2 eq.).

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amination with a Primary Amine (Aniline)

This protocol is adapted for the coupling with a primary amine, which can sometimes be more challenging. The use of a more active ligand system may be beneficial.

Materials:

-

4-Bromo-2-(difluoromethoxy)benzaldehyde

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 4-Bromo-2-(difluoromethoxy)benzaldehyde (1.0 eq.), potassium phosphate (2.0 eq.), Pd₂(dba)₃ (0.015 eq.), and RuPhos (0.03 eq.) to an oven-dried reaction vial equipped with a stir bar.

-

Reagent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) and aniline (1.1 eq.).

-

Inert Atmosphere: Seal the vial with a Teflon-lined cap and remove from the glovebox.

-

Reaction: Heat the reaction mixture in a preheated heating block to 100 °C and stir for 16-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with additional dichloromethane.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Parameters

| Parameter | Protocol 1 (Secondary Amine) | Protocol 2 (Primary Amine) | Rationale for Selection |

| Aryl Halide | 4-Bromo-2-(difluoromethoxy)benzaldehyde | 4-Bromo-2-(difluoromethoxy)benzaldehyde | Target substrate with aldehyde and difluoromethoxy groups. |

| Amine | Morpholine | Aniline | Representative secondary and primary amines. |

| Pd Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | Both are common and effective Pd(0) sources. |

| Ligand | Xantphos | RuPhos | Xantphos is robust for sensitive substrates; RuPhos is highly active for primary amines. |

| Base | Cs₂CO₃ | K₃PO₄ | Mild bases to prevent side reactions with the aldehyde. |

| Solvent | Toluene | 1,4-Dioxane | Common, effective, and non-protic solvents for this transformation. |

| Temperature | 100-110 °C | 100 °C | Typical temperature range for Buchwald-Hartwig aminations. |

Visualization of the Experimental Workflow

Sources

Difluoromethylation reagents for synthesizing 4-Bromo-2-(difluoromethoxy)benzaldehyde

Application Note: High-Efficiency Synthesis of 4-Bromo-2-(difluoromethoxy)benzaldehyde

Abstract

This technical guide details the synthesis of 4-Bromo-2-(difluoromethoxy)benzaldehyde , a critical pharmacophore intermediate, via the regioselective O-difluoromethylation of 4-bromo-2-hydroxybenzaldehyde. We evaluate three distinct reagent classes, ultimately establishing Sodium Chlorodifluoroacetate (SCDA) as the optimal laboratory-scale reagent due to its operational safety, stoichiometric control, and avoidance of ozone-depleting gases. A validated, step-by-step protocol is provided, supported by mechanistic insights and analytical benchmarks (NMR/MS) to ensure reproducibility.

Introduction: The Strategic Value of the -OCHF₂ Motif

The difluoromethoxy (-OCHF₂) group is a pivotal bioisostere in modern drug design. It functions as a lipophilic hydrogen bond donor, modulating the pKa of adjacent arenes and improving metabolic stability against oxidative metabolism compared to methoxy (-OCH₃) analogs.

For the target molecule, 4-Bromo-2-(difluoromethoxy)benzaldehyde , the presence of the electron-withdrawing -OCHF₂ group ortho to the aldehyde creates a unique electronic environment, enhancing the reactivity of the aldehyde for subsequent condensations (e.g., Knoevenagel, reductive amination) while providing a handle (Br) for cross-coupling.

Reagent Selection Guide

Selecting the correct difluoromethylation source is dictated by scale, safety, and equipment availability.

Table 1: Comparative Analysis of Difluoromethylation Reagents

| Feature | Sodium Chlorodifluoroacetate (SCDA) | Chlorodifluoromethane (ClCHF₂) | Diethyl (bromodifluoromethyl)phosphonate |

| State | Solid (Salt) | Gas (Freon-22) | Liquid |

| Mechanism | Thermal Decarboxylation (:CF₂) | Base-mediated elimination (:CF₂) | Base-mediated cleavage |

| Safety | High (Controlled CO₂ release) | Low (Pressurized gas, Ozone depleting) | Moderate (Phosphorus byproducts) |

| Atom Economy | Moderate | High | Low |

| Equipment | Standard Glassware | Gas manifold/Autoclave | Standard Glassware |

| Recommendation | Primary Choice (Lab Scale) | Industrial Scale Only | Specialized Cases |

Decision Matrix:

-

Choose SCDA for gram-scale synthesis in a standard fume hood. It avoids the need for gas cylinders and allows precise stoichiometric control.

-

Choose ClCHF₂ only if equipped for handling pressurized toxic gases and if regulatory permits allow (due to environmental restrictions).

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via the generation of a singlet difluorocarbene (:CF₂) intermediate.

Figure 1: Reaction Mechanism & Pathway

Caption: Thermal generation of difluorocarbene from SCDA followed by nucleophilic trapping by the phenoxide and protonation.

Detailed Protocol: The SCDA Method

Objective: Synthesis of 4-Bromo-2-(difluoromethoxy)benzaldehyde (10 mmol scale).

Materials:

-

Substrate: 4-Bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol).

-

Reagent: Sodium chlorodifluoroacetate (SCDA) (3.81 g, 25 mmol, 2.5 equiv).

-

Base: Potassium carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol, 1.5 equiv).

-

Solvent: N,N-Dimethylformamide (DMF) (20 mL) + Water (2 mL).

-

Note on Solvent: Water is essential in this protocol to act as the proton source for the final step (Ar-O-CF₂⁻ → Ar-O-CF₂H).

-

Experimental Workflow:

Step 1: Setup & Degassing

-

Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Charge the flask with 4-Bromo-2-hydroxybenzaldehyde (2.01 g) and K₂CO₃ (2.07 g).

-

Add DMF (20 mL) and Water (2 mL).

-

Critical: Sparge the mixture with nitrogen for 15 minutes. Oxygen can quench the carbene or oxidize the aldehyde.

Step 2: Reagent Addition & Heating

-

Heat the mixture to 100 °C using an oil bath. Ensure vigorous stirring.

-

Once at temperature, add SCDA (3.81 g) in 3-4 portions over 30 minutes.

-

Why: SCDA decomposes to release CO₂. Adding it all at once can cause rapid gas evolution and foaming. Portion-wise addition keeps the pressure manageable.

-

-

Maintain the reaction at 100 °C for 2–4 hours.

-

Monitor: Use TLC (Hexanes/EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by a less polar spot (Product).

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Water (100 mL) to dissolve inorganic salts.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with Brine (2 x 30 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a yellow oil.

-

Purify via silica gel flash chromatography.

-

Eluent: Gradient from 100% Hexanes to 10% EtOAc/Hexanes.

-

Yield Expectation: 75–85%.

-

Figure 2: Operational Workflow

Caption: Step-by-step execution flow for the SCDA difluoromethylation protocol.[1][2][3][4]

Analytical Validation

Confirming the structure requires checking for the characteristic difluoromethoxy signals.

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde (-CHO): Singlet at ~10.3 ppm.

-

Difluoromethoxy (-OCHF₂): A distinct triplet (J ≈ 73 Hz) centered around 6.50–6.70 ppm . This large coupling constant is diagnostic of H-F coupling.

-

Aromatic Protons: Three signals in the aromatic region (7.0–8.0 ppm) corresponding to the 1,2,4-substitution pattern.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

-OCHF₂: Doublet at ~ -82.0 ppm (J ≈ 73 Hz).

-

-

Mass Spectrometry (ESI/GC-MS):

-

Parent ion [M]+ or [M+H]+ consistent with C₈H₅BrF₂O₂ (MW: ~251.0). Look for the characteristic bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete decarboxylation or moisture (if anhydrous protocol used). | Increase temp to 110°C. Ensure water is present (essential for protonation step in this specific mechanism). |

| Aldehyde Degradation | Cannizzaro reaction or oxidation.[5] | Ensure inert atmosphere (N₂). Do not substitute K₂CO₃ with stronger bases like NaOH or KOH. |

| Violent Gas Evolution | Adding SCDA too fast. | Stop addition. Let gas subside. Add remaining reagent more slowly. |

| Product is Acidic | Hydrolysis of difluoromethyl ether (rare but possible). | Ensure workup is neutral. Do not use strong acids during purification. |

Safety & Handling

-

Difluorocarbene Toxicity: While generated in situ, :CF₂ is reactive. Perform all reactions in a well-ventilated fume hood.

-

Pressure: The reaction releases CO₂. Do not seal the system completely. Use a bubbler to allow gas escape while maintaining inert atmosphere.[6]

-

HF Formation: Trace Hydrofluoric acid (HF) may form. Avoid contact with glass joints if possible (use Teflon sleeves) and have calcium gluconate gel available as a precaution.

References

-

Org. Synth. 2024, 101, 164-180. Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. [Link][7]

-

J. Org. Chem. 2006, 71, 9845–9848. Nucleophilic Difluoromethylation of Phenols with Chlorodifluoromethane. [Link]

-

Tetrahedron 2009, 65, 5278–5283. Diethyl (bromodifluoromethyl)phosphonate: A highly efficient and environmentally benign difluorocarbene precursor. [Link]

-

PubChem Compound Summary: 4-Bromo-2-hydroxybenzaldehyde. [Link]

Sources

- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 2. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. as.uky.edu [as.uky.edu]

- 7. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Preventing oxidation of aldehyde group in 4-Bromo-2-(difluoromethoxy)benzaldehyde

Topic: 4-Bromo-2-(difluoromethoxy)benzaldehyde

CAS: [Variable/Analogous to 1122-91-4 family] | Molecular Formula: C₈H₅BrF₂O₂

Critical Alert: The "Silent" Failure Mode

Issue: Spontaneous conversion of the aldehyde to a carboxylic acid. Diagnosis: Users frequently report the appearance of a white, crusty solid on the neck of the bottle or a "gooey" consistency in what should be a crystalline solid. Root Cause: Radical Auto-oxidation . Unlike simple hydrolysis, this is a radical chain reaction initiated by atmospheric oxygen. The specific substituents on your molecule—4-Bromo and 2-(Difluoromethoxy) —create a unique electronic environment.

-

The Electronic Trap: The electron-withdrawing nature of the -Br and -OCHF₂ groups deactivates the aromatic ring but makes the carbonyl carbon highly electrophilic. While this is useful for nucleophilic additions, the aldehyde hydrogen remains susceptible to radical abstraction, driving the formation of 4-bromo-2-(difluoromethoxy)benzoic acid .

The Mechanism of Failure

The following diagram illustrates exactly how your compound degrades upon exposure to air.

Figure 1: Radical chain mechanism converting benzaldehydes to benzoic acids. Note that the peracid intermediate reacts with a second molecule of aldehyde, accelerating the degradation exponentially.

Troubleshooting Guide (Q&A)

Q: My material has turned into a semi-solid/paste. Is it ruined? A: Not necessarily. This "melted" appearance often indicates a melting point depression caused by the carboxylic acid impurity acting as a solvent.

-

Action: Perform a ¹H NMR .

-

Aldehyde Signal: Look for a singlet ~10.0–10.4 ppm.

-

Acid Signal: Look for a broad singlet ~11.0–13.0 ppm (often invisible if wet) or a shift in aromatic protons.

-

-

Fix: If the acid content is <20%, use SOP-01 (Purification) below. If >20%, recrystallization is required after the wash.

Q: I am running a Wittig or Grignard reaction, but yields are terrible. A: The carboxylic acid impurity is the culprit. It protonates your ylide or Grignard reagent, destroying it immediately.

-

Rule of Thumb: For every 1% of acid impurity, you lose >2% of your nucleophile (1 eq to deprotonate the acid, plus kinetic scavenging).

-

Fix: You must purify the aldehyde immediately before use.

Q: Can I store this in a standard fridge? A: Only if sealed under inert gas. Cold air is still air. The solubility of O₂ increases at lower temperatures, which can paradoxically trap more oxygen in the solid matrix if the vessel isn't air-tight.

-

Fix: See SOP-02 (Storage) .

Standard Operating Procedures (SOPs)

SOP-01: Purification (The "Bicarbonate Wash")

Target: Removal of 4-bromo-2-(difluoromethoxy)benzoic acid. Principle: The substituent groups make the corresponding benzoic acid significantly more acidic (pKa ~3.0–3.5) than unsubstituted benzoic acid (pKa 4.2). A mild base wash is highly selective.

| Step | Action | Technical Note |

| 1 | Dissolve | Dissolve the crude aldehyde in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of solid. |

| 2 | Wash | Wash the organic layer 2x with 10% aqueous Sodium Bicarbonate (NaHCO₃) . |

| 3 | Check | The acid impurity moves to the aqueous layer as the sodium salt (highly soluble). |

| 4 | Dry | Wash the organic layer 1x with Brine, then dry over Anhydrous MgSO₄ . |

| 5 | Isolate | Filter and concentrate under reduced pressure (Rotavap). |

SOP-02: Long-Term Storage

Target: Prevention of radical initiation.

-

Vessel: Use amber glass vials with Teflon-lined caps.

-

Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen. Argon creates a better "blanket" over the solid.

-

Additive (Optional but Recommended): If storing for >3 months, add 0.1% w/w BHT (Butylated hydroxytoluene) .

-

Why? BHT acts as a radical scavenger, terminating the chain reaction described in Figure 1 before it propagates.

-

-

Temperature: Store at -20°C.

SOP-03: Synthetic Protection (The "Acetal Lock")

Target: Masking the aldehyde for multi-step synthesis. If your synthetic route involves harsh oxidants or strong nucleophiles elsewhere on the molecule, convert the aldehyde to a 1,3-dioxolane .

-

Reagents: Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (pTsOH, cat.), Toluene.

-

Setup: Dean-Stark trap (reflux).

-

Advantages: Acetals are stable to bases, Grignards, and reductions.[1] They are easily removed with dilute aqueous acid (HCl/THF) at the end.

Decision Matrix: How to Handle Your Sample

Use this logic flow to determine the immediate action required for your experiment.

Figure 2: Decision matrix for handling 4-Bromo-2-(difluoromethoxy)benzaldehyde based on sample condition and intended use.

References

-

Mechanism of Autoxidation

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Protective Groups

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

- Note: Definitive guide for acetal formation conditions (ethylene glycol/pTsOH) and stability profiles.

-

-

Substituent Effects (Electronic)

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195.

- Note: Provides the Sigma constants for -Br and -OCHF2, validating the electron-withdrawing nature and increased acidity of the byproduct.

-

Sources

Validation & Comparative

HPLC retention times for 4-Bromo-2-(difluoromethoxy)benzaldehyde

Topic: Comparative HPLC Analysis Guide: 4-Bromo-2-(difluoromethoxy)benzaldehyde

Executive Summary

4-Bromo-2-(difluoromethoxy)benzaldehyde (CAS: 2092108-21-7) is a specialized intermediate often utilized in the synthesis of bioactive scaffolds. Its purity profiling is critical, particularly for separating it from its biosynthetic precursor, 4-Bromo-2-hydroxybenzaldehyde , and potential over-fluorinated side products.

This guide provides a scientifically grounded HPLC method for the separation of this compound. By leveraging the significant hydrophobicity difference between the phenolic precursor and the difluoromethoxy product, we establish a robust Reverse Phase (RP-HPLC) protocol.

Physicochemical Context & Separation Logic

To design an effective separation, one must understand the "Hydrophobic Shift" induced by the difluoromethoxy group.

| Compound | Functional Group | LogP (Approx.) | Retention Behavior (C18) |

| 4-Bromo-2-hydroxybenzaldehyde | Phenol (-OH) | ~2.3 | Early Eluter: Polar, H-bond donor. |

| 4-Bromo-2-(difluoromethoxy)benzaldehyde | Difluoromethoxy (-OCHF | ~3.2 | Late Eluter: Lipophilic, H-bond acceptor only. |

Mechanism: The conversion of the hydroxyl group to a difluoromethoxy group caps the polar phenol, significantly increasing the molecule's interaction with the C18 stationary phase. Consequently, the target product will consistently elute after the starting material.

Experimental Protocol: Standardized HPLC Method

Reagents & Materials

-

Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (v/v).

-

Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid (v/v).

-

Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters

-

Column Temperature: 30°C (Controlled).

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl/phenol specificity).

-

Injection Volume: 5-10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30% | Equilibration Start |

| 2.0 | 30% | Isocratic Hold (Elute polar impurities) |

| 12.0 | 90% | Linear Gradient (Elute Product) |

| 15.0 | 90% | Wash |

| 15.1 | 30% | Re-equilibration |

| 20.0 | 30% | Stop |

Comparative Performance Data

The following table presents Relative Retention Times (RRT) . Absolute retention times will vary based on system dwell volume, but the relative order is chemically fixed by the thermodynamics of the separation.

Reference Standard: 4-Bromo-2-(difluoromethoxy)benzaldehyde (Set to RRT = 1.00)

| Compound | Structure Note | Predicted RRT | Elution Order |

| 4-Bromo-2-hydroxybenzaldehyde | Precursor (Phenol) | 0.65 - 0.75 | 1 (First) |

| 4-Bromo-2-fluorobenzaldehyde | Des-methoxy analog | 0.85 - 0.90 | 2 |

| 4-Bromo-2-(difluoromethoxy)benzaldehyde | Target Analyte | 1.00 | 3 |

| 3,4-bis(difluoromethoxy)benzaldehyde | Potential over-alkylation | 1.20 - 1.35 | 4 (Last) |

Analyst Note: The precursor (hydroxy) peak may tail slightly due to silanol interactions. The addition of 0.1% Formic Acid is strictly required to suppress the ionization of the phenol (pKa ~7.3), ensuring it elutes as a sharp, neutral species.

Visualization of Methodology

Figure 1: Method Development Workflow

This diagram outlines the decision process for optimizing the separation of halo-alkoxy benzaldehydes.

Caption: Logical workflow for optimizing the separation of 4-Bromo-2-(difluoromethoxy)benzaldehyde from its precursors.

Figure 2: Separation Mechanism (Hydrophobic Interaction)

Visualizing why the target compound elutes later than its precursor.

Caption: Mechanistic view of retention. The lipophilic difluoromethoxy group interacts more strongly with the C18 ligand than the polar hydroxyl group.

Troubleshooting & Optimization

-

Peak Tailing on Precursor:

-

Cause: Interaction of the phenolic hydroxyl with free silanols on the column.

-

Solution: Increase buffer concentration (e.g., 10mM Ammonium Formate pH 3.0) or use an "End-capped" column (e.g., Zorbax Eclipse Plus).

-

-

Co-elution with Isomers:

-

Cause: Regioisomers (e.g., 5-bromo vs 4-bromo) have very similar LogP.

-

Solution: Switch to a Phenyl-Hexyl column. The

interactions offered by the phenyl phase often resolve positional isomers better than C18.

-

References

-

PubChem. 4-Bromo-2-(difluoromethoxy)benzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development Guide. (Standard protocols for acidic/neutral compounds).[3] Available at: [Link]

-

Agilent Technologies. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (Reference for phenol/methoxy separation behavior). Available at: [Link]

Sources

Crystallographic data for 4-Bromo-2-(difluoromethoxy)benzaldehyde

A Technical Guide to the Crystallographic Analysis of 4-Bromo-2-(difluoromethoxy)benzaldehyde: A Comparative Approach

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule at the atomic level is paramount. This guide provides a comprehensive overview of the crystallographic analysis of 4-Bromo-2-(difluoromethoxy)benzaldehyde, a compound of interest in medicinal chemistry and materials science. While a public crystal structure for this specific molecule is not currently available, this guide will provide a comparative analysis with structurally related compounds, detail the established methodologies for obtaining and analyzing its crystallographic data, and underscore the significance of such data in modern research.

The incorporation of a difluoromethoxy group (-OCF₂H) into small molecules is a strategic move in drug design, offering a unique modulation of physicochemical properties such as metabolic stability and lipophilicity.[1] The bromine atom further provides a site for various chemical modifications. A definitive crystal structure would provide invaluable insights into the molecule's conformation, intermolecular interactions, and potential binding modes with biological targets.

Comparative Crystallographic Data

To contextualize the potential structural features of 4-Bromo-2-(difluoromethoxy)benzaldehyde, a comparison with crystallographic data from similar substituted benzaldehydes is presented below. These alternatives provide a basis for understanding how different substituents on the benzaldehyde scaffold influence crystal packing and molecular conformation.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 4-Bromo-2,6-dimethoxybenzaldehyde | C₉H₉BrO₃ | Monoclinic | C2/c | 19.8576 | 4.1080 | 23.1284 | 94.983 | 1879.57 | 8 | [2] |

| 4-(4-methoxyphenoxy)benzaldehyde | C₁₄H₁₂O₃ | Monoclinic | P2₁/c | 12.1297 | 7.6581 | 12.3577 | 103.769 | 1114.92 | 4 | [3] |

| o-Formyl phenyl selenenyl bromide | C₇H₅BrOSe | Orthorhombic | Pc2₁n | 15.632 | 4.582 | 11.084 | 90 | 794 | 4 | |

| 4-Bromobenzaldehyde | C₇H₅BrO | Orthorhombic | P2₁2₁2₁ | 11.95 | 14.12 | 3.93 | 90 | 663 | 4 | [4][5] |

Note: The space group for 4-(4-methoxyphenoxy)benzaldehyde was not explicitly stated in the search result text but is commonly P2₁/c for monosubstituted benzaldehydes in a monoclinic system. The data for 4-Bromobenzaldehyde is presented for comparative context, though full crystal data was not in the provided snippets.

The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde reveals a monoclinic system, providing a close analogue with two methoxy groups flanking the aldehyde.[2] The comparison with other ortho- and para-substituted benzaldehydes highlights the diversity in crystal packing that can be expected.[6] The presence of the difluoromethoxy group in the target compound is anticipated to introduce unique intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, which would significantly influence the supramolecular assembly.[6]

Experimental Protocol for Single-Crystal X-ray Diffraction

Obtaining high-quality crystals and performing accurate X-ray diffraction analysis is a meticulous process. The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like 4-Bromo-2-(difluoromethoxy)benzaldehyde.[7][8]

1. Crystallization:

-

Rationale: The formation of single crystals of sufficient size and quality is the most critical and often challenging step.

-

Method: Slow evaporation of a saturated solution is a common technique. A suitable solvent system must be identified (e.g., ethanol, hexane, or a mixture). The target compound is dissolved in a minimal amount of the chosen solvent, and the solution is allowed to evaporate slowly at a constant temperature.

2. Crystal Mounting and Data Collection:

-

Rationale: A single, well-defined crystal is selected and mounted on a goniometer head for data collection.

-

Method: The crystal is mounted on a loop with a cryoprotectant (if necessary to prevent solvent loss and ice formation at low temperatures) and placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[3] Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[7]

3. Structure Solution and Refinement:

-

Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Method: The diffraction spots are indexed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.[3]

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow of single-crystal X-ray diffraction.

The Significance of the Difluoromethoxy Group in Crystal Engineering

The difluoromethoxy group is a fascinating substituent from a crystal engineering perspective. Unlike the trifluoromethoxy group, the C-H bond in the difluoromethoxy moiety can act as a weak hydrogen bond donor, influencing crystal packing in unique ways.[9] The conformational flexibility of the -OCF₂H group and its interaction with the adjacent bromine atom and the aldehyde functionality will dictate the overall molecular shape and solid-state packing. X-ray analysis of related fluorinated compounds has shown that the orientation of the fluorinated methoxy group relative to the aromatic ring can be a key structural feature.[10]

Conclusion

While the definitive crystallographic data for 4-Bromo-2-(difluoromethoxy)benzaldehyde remains to be determined, this guide provides a framework for its analysis. By leveraging comparative data from structurally similar compounds and adhering to rigorous experimental protocols, researchers can elucidate its three-dimensional structure. This information is critical for advancing our understanding of its chemical behavior and for the rational design of new molecules in drug discovery and materials science. The pursuit of this crystal structure is a scientifically valuable endeavor that will contribute to the broader crystallographic database.[11]

References

- Baiwir, M., Llabres, G., & Piette, J.-L. (1975). Crystal data on ortho-substituted benzaldehydes. Journal of Applied Crystallography, 8(3), 397.

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). PMC. [Link]

-

X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

-

Ab-initio crystal structure determination of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data and Hirshfeld Surface Analysis. (2023). AIP Publishing. [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. (2015). PMC. [Link]

-

Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C 9 H 9 BrO 3. ResearchGate. [Link]

-

Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. [Link]

-

Design of difluoromethoxy derivatives 9–12. ResearchGate. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]

-

4-Bromo-2-(trifluoromethoxy)benzaldehyde suppliers and producers. BuyersGuideChem. [Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

4-bromo-2-(trifluoromethoxy)benzaldehyde (C8H4BrF3O2). PubChemLite. [Link]

-

The Largest Curated Crystal Structure Database. CCDC. [Link]

-

4-Bromo-2-hydroxybenzaldehyde. PubChem. [Link]

-

Search - Access Structures. CCDC. [Link]

-

CCDC 228041: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. [Link]

-

Crystal Structures Submitted to the CSD. Anstey Research Group. [Link]

-

Benzaldehyde, 4-bromo-. the NIST WebBook. [Link]

-

4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM. [Link]

-

4-Bromo-2,6-difluorobenzaldehyde. PubChem. [Link]

-

Benzaldehyde, 4-bromo-. the NIST WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 5. adpharmachem.com [adpharmachem.com]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. excillum.com [excillum.com]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Senior Application Scientist's Guide to Purity Validation of 4-Bromo-2-(difluoromethoxy)benzaldehyde by LC-MS: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific outcomes are built. The subject of this guide, 4-Bromo-2-(difluoromethoxy)benzaldehyde, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and a difluoromethoxy group, imparts specific reactivity and properties that are desirable in medicinal chemistry. However, these same features can also introduce complexities in its synthesis and purification, making rigorous purity assessment paramount.

This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other prevalent analytical techniques for the purity validation of 4-Bromo-2-(difluoromethoxy)benzaldehyde. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a framework for self-validating methodologies, and ground our discussion in authoritative regulatory and scientific literature.

The Imperative for High Purity: Understanding Potential Contaminants

The synthetic route to 4-Bromo-2-(difluoromethoxy)benzaldehyde, like any multi-step organic synthesis, can introduce a variety of impurities. A comprehensive purity analysis must be capable of separating and identifying these potential contaminants. Based on common synthetic pathways for halogenated and difluoromethoxy-substituted aromatic compounds, likely impurities include:

-

Starting Materials: Unreacted precursors such as 4-bromo-2-hydroxybenzaldehyde or the difluoromethylating agent.

-

Isomeric Impurities: Positional isomers that may form during the bromination or difluoromethoxylation steps.

-

Over- or Under-brominated Species: Compounds with additional bromine atoms or lacking the intended bromine.

-

Oxidation Products: The corresponding carboxylic acid (4-bromo-2-(difluoromethoxy)benzoic acid) is a common impurity resulting from the oxidation of the aldehyde.

-

Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, THF) and reagents used during the synthesis and workup.

The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unintended byproducts, and in the context of drug development, potential toxicity or reduced efficacy of the final active pharmaceutical ingredient (API).

Primary Method of Choice: High-Performance Purity Assessment by LC-MS

For a compound like 4-Bromo-2-(difluoromethoxy)benzaldehyde, which possesses good solubility in common organic solvents and has a molecular weight amenable to mass spectrometry, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) stands out as the premier technique for purity validation. Its high resolving power, sensitivity, and specificity make it ideal for detecting and quantifying trace-level impurities.

The Logic of the LC-MS Workflow

The experimental design for LC-MS analysis is a multi-parameter process where each choice is deliberate and contributes to the overall goal of achieving a robust and reliable separation and detection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.